molecular formula C7H3Br4NO3 B1301035 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one CAS No. 95111-49-2

2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one

Cat. No. B1301035
Key on ui cas rn: 95111-49-2
M. Wt: 468.72 g/mol
InChI Key: KKWDBDVGMIDKLP-UHFFFAOYSA-N
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Patent
US06914074B2

Procedure details

4-Nitro-4-methyl-2,3,5,6-tetrabromo-2,5-cyclohexadien-1-one (2.53 g, 4.95 mmol, purity: 82.6%) was added to 6-bromo-2-naphthol (1 g, 4.5 mmol) in 40 mL of dry ether. The reaction was allowed to react for 1.5 hr at room temperature. The solid was filtered to give 2,3,5,6-tetrabromo-4-methyl-phenol (144 mg). The solution was then evaporated under vacuum. The crude mixture was dissolved in ethyl acetate and washed with water. The organic layer was dried over anhydrous Na2SO4 and filtered and the solvent removed under vacuum. 2,3,5,6-tetrabromo-4-methyl-phenol (1.2 g) was separated by recrystallization of the crude product with ethyl acetate—hexane. The mother liquid was concentrated onto Florosil and purified on a silica column (15%-20% ethyl acetate-hexane) to yield 0.731 g (61%) of the title compound as a yellow solid: mp 111-113° C.; 1H NMR (DMDO-d6): δ 7.39 (1H, d, J=9.07 Hz), 7.54 (1H, d, J=9.05 Hz), 7.75 (1H, dd, J=9.05 Hz, J=1.70 Hz), 8.03 (1H, d, J=9.14 Hz), 8.29 (1H, d, J=1.84 Hz), 11.65 (1H, s); MS (ESI) m/z 266/268 (M−H)−; IR 1350 cm−1, 1490 cm−1.
Quantity
2.53 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+]([C:4]1([CH3:15])[C:9]([Br:10])=[C:8]([Br:11])[C:7](=[O:12])[C:6]([Br:13])=[C:5]1[Br:14])([O-])=O.BrC1C=C2C(=CC=1)C=C(O)C=C2>CCOCC>[Br:11][C:8]1[C:9]([Br:10])=[C:4]([CH3:15])[C:5]([Br:14])=[C:6]([Br:13])[C:7]=1[OH:12]

Inputs

Step One
Name
Quantity
2.53 g
Type
reactant
Smiles
[N+](=O)([O-])C1(C(=C(C(C(=C1Br)Br)=O)Br)Br)C
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=C2C=CC(=CC2=CC1)O
Name
Quantity
40 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react for 1.5 hr at room temperature
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
The solid was filtered

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C(=C(C(=C1Br)C)Br)Br)O
Measurements
Type Value Analysis
AMOUNT: MASS 144 mg
YIELD: CALCULATEDPERCENTYIELD 6.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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